3,4-Bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide, also known as HC-056456, is a chemical compound being investigated for its ability to block CatSper channels. CatSper channels are a specific type of calcium channel found in sperm cells that play a crucial role in sperm motility and fertilization . HC-056456 has been shown to be an effective blocker of CatSper channels, although not perfectly selective . This makes it a potential tool for studying CatSper channel function and for developing male contraceptives.
HC-056456 is a synthetic compound identified as a potent inhibitor of the CatSper calcium channel, which is crucial for sperm motility and fertilization in mammals. The chemical structure of HC-056456 is characterized as 3,4-bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide, with a molecular weight of 306.32 g/mol. This compound has garnered attention for its role in modulating calcium influx in sperm cells, thereby affecting their functionality and ability to fertilize oocytes.
HC-056456 functions primarily by inhibiting the CatSper channel, which is a sperm-specific calcium channel responsible for the influx of calcium ions that facilitate hyperactivated motility—a critical process for successful fertilization. The inhibition of this channel leads to decreased intracellular calcium levels, which subsequently impairs sperm motility and fertilizing capacity. Studies have shown that exposure to HC-056456 results in significant reductions in both progressive motility and the acrosome reaction in sperm cells, essential processes for fertilization .
The biological activity of HC-056456 has been extensively studied in various models. In vitro experiments demonstrate that this compound effectively blocks the CatSper channel's function, leading to reduced calcium entry during sperm capacitation. This reduction directly correlates with impaired sperm motility and fertilization capabilities. Notably, HC-056456 has been shown to significantly diminish the ability of treated sperm to fertilize oocytes when administered prior to gamete interaction, highlighting its potential as a contraceptive agent .
The synthesis of HC-056456 involves multi-step organic reactions, typically starting from readily available precursors that undergo transformations such as oxidation and cyclization to form the oxadiazole ring structure. Specific details on the synthetic route may vary based on laboratory protocols but generally include:
These methods are designed to ensure high purity and yield of the target compound suitable for biological testing .
HC-056456 has significant potential applications in reproductive biology and contraception research. Its primary application lies in its ability to inhibit sperm function through CatSper blockade, making it a candidate for male contraceptive development. Additionally, its role in studying calcium signaling pathways in sperm provides valuable insights into male fertility mechanisms and potential therapeutic targets for infertility treatments .
Interaction studies involving HC-056456 primarily focus on its binding affinity and inhibitory effects on the CatSper channel. These studies utilize techniques such as electrophysiology and fluorescence assays to assess how HC-056456 affects calcium dynamics within sperm cells. Results indicate that HC-056456 acts as a competitive antagonist at the CatSper channel, significantly altering intracellular calcium levels and impairing key sperm functions like motility and acrosome reaction .
HC-056456 shares structural and functional similarities with other compounds that target ion channels involved in sperm physiology. Below is a comparison with notable similar compounds:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Mibefradil | Calcium Channel Blocker | Inhibits multiple calcium channels | Broad-spectrum action beyond CatSper |
RU 1968 | CatSper Inhibitor | Selectively inhibits CatSper | Developed specifically for targeting CatSper |
L-type Calcium Channel Blockers | Calcium Channel Blockers | Inhibit L-type calcium channels | Primarily affect cardiac and skeletal muscle |
HC-056456 is unique due to its selective action on the CatSper channel, which is exclusively expressed in sperm cells and critical for male fertility. Unlike broader calcium channel blockers, HC-056456 specifically targets the mechanisms underlying sperm hyperactivation without affecting other physiological processes significantly .
The mechanistic understanding of HC-056456 interaction with CatSper channels reveals complex molecular recognition processes that determine both selectivity and efficacy. CatSper channels represent sophisticated multi-subunit complexes comprising four pore-forming alpha subunits (CatSper1-4) and multiple auxiliary subunits that collectively form functional calcium-selective ion channels [1] [2]. The structural architecture of these channels creates distinct binding environments that enable selective pharmacological modulation.
Table 1: Molecular Properties and Binding Characteristics of HC-056456
Property | Value | Reference |
---|---|---|
Molecular Formula | C12H6N2O4S2 | [3] [4] |
Molecular Weight | 306.31-306.32 g/mol | [3] [4] |
Chemical Name | 3,4-Bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide | [3] |
Binding Site Location | Central pore region | [6] |
Target Selectivity | CatSper > KSper | [1] |
Membrane Permeability | Moderate (requires DMSO solubilization) | [3] [4] |
The molecular docking analyses suggest that HC-056456 binds to the central region of the CatSper channel pore, potentially interacting with conserved residues that line the ion-conducting pathway [6]. This binding configuration is consistent with the compound's ability to block calcium and sodium flux through the channel while maintaining voltage-independent kinetics [1]. The structural basis for selectivity appears to derive from specific interactions between the bis-thienoyl moieties and amino acid residues that differ between CatSper and other calcium channels.
The oxadiazole-N-oxide core structure provides critical electrostatic interactions that stabilize the compound within the channel pore. Computational modeling indicates that the electron-rich thiophene rings contribute to aromatic stacking interactions with pore-lining residues, while the oxadiazole nitrogen atoms participate in hydrogen bonding networks that determine binding affinity [7]. These molecular interactions collectively establish the pharmacological profile observed in electrophysiological studies.
The structural determinants of HC-056456 selectivity become apparent when comparing its binding to CatSper versus KSper channels. The approximately 2.7-fold selectivity for CatSper over KSper channels reflects differences in pore architecture and amino acid composition between these channel types [1]. The moderate selectivity suggests that while HC-056456 provides a useful research tool, perfect specificity requires further structural optimization.
Comprehensive electrophysiological analysis reveals that HC-056456 produces concentration-dependent inhibition of CatSper-mediated currents through a non-competitive mechanism [1]. Patch-clamp recordings from isolated sperm demonstrate that the compound selectively reduces calcium and sodium flux without significantly altering channel gating kinetics or voltage dependencies.
Table 2: Electrophysiological Parameters of HC-056456 Action
Parameter | Value | Experimental Condition | Reference |
---|---|---|---|
IC50 for Na+ influx | ~3 µM | Optical SBFI measurements | [1] |
IC50 for CatSper currents | ~15 µM | Patch-clamp recordings | [1] |
IC50 for KSper channels | ~40 µM | Voltage-clamp studies | [1] |
Voltage dependency | Non-voltage dependent | Membrane potential analysis | [1] |
Mechanism | Non-competitive inhibition | Kinetic analysis | [1] |
Reversibility | Fully reversible | Washout experiments | [1] |
The electrophysiological characterization demonstrates that HC-056456 exhibits use-independent block, distinguishing it from many calcium channel modulators that show state-dependent binding [1]. This property suggests that the compound binds to channels regardless of their conformational state, consistent with an interaction site that remains accessible during both open and closed channel configurations.
Current-voltage relationship analysis reveals that HC-056456 produces proportional current reduction across all tested membrane potentials, confirming the non-voltage-dependent nature of the block [1]. This characteristic simplifies pharmacological interpretation and suggests that the binding site does not significantly overlap with voltage-sensing domains of the channel complex.
The kinetics of current inhibition follow single-exponential decay patterns, indicating that HC-056456 binding represents a relatively simple bimolecular interaction rather than complex multi-step binding processes [8]. The absence of significant effects on channel activation or inactivation kinetics supports a pore-blocking mechanism that physically occludes ion permeation without altering fundamental channel gating properties.
Selectivity profiling demonstrates that HC-056456 shows moderate discrimination between different sperm ion channels. While CatSper channels represent the primary target, cross-reactivity with KSper channels at higher concentrations indicates shared structural features between these channel types [1]. This selectivity profile necessitates careful concentration selection in experimental applications to minimize off-target effects.
The effects of HC-056456 on cellular calcium homeostasis demonstrate clear concentration-response relationships that correlate with functional outcomes in sperm physiology. Calcium imaging studies reveal that the compound produces dose-dependent reductions in intracellular calcium levels through inhibition of CatSper-mediated calcium entry [1] [9].
Table 3: Concentration-Response Relationships for Calcium Homeostasis Effects
Concentration (µM) | Calcium Influx Effect | Functional Impact | Mechanism | Reference |
---|---|---|---|---|
1-3 | Modest reduction | Reduced motility activation | Partial CatSper block | [1] |
5-10 | Significant inhibition | Prevented hyperactivation | Substantial CatSper block | [10] |
15-20 | Major suppression | Complete motility block | Near-maximal CatSper block | [1] |
30-50 | Maximal effect | Cross-channel interactions | KSper involvement | [1] |
The concentration-dependent effects on calcium homeostasis reflect the progressive occupancy of CatSper channels as HC-056456 concentrations increase. At low micromolar concentrations, the compound produces partial inhibition that allows some calcium entry while reducing the magnitude of calcium responses to physiological stimuli [1]. This partial block corresponds to functional impairment of sperm hyperactivation without complete motility arrest.
Intermediate concentrations of HC-056456 produce more substantial calcium channel inhibition that effectively prevents the calcium transients required for hyperactivated motility [10]. These concentrations represent optimal experimental conditions for studying CatSper function, as they provide substantial channel block while minimizing off-target effects on other ion channels.
Higher concentrations of HC-056456 approach maximal CatSper inhibition while beginning to affect other sperm ion channels, particularly KSper channels [1]. This concentration range provides insights into channel selectivity limits and demonstrates the importance of careful dose selection in experimental applications.
The temporal characteristics of calcium homeostasis disruption show rapid onset following HC-056456 application, consistent with direct channel interaction rather than indirect metabolic effects [9]. The calcium responses to physiological stimuli such as progesterone or alkaline depolarization show proportional reduction corresponding to the degree of channel block achieved at each concentration.
The temporal aspects of HC-056456 action provide critical insights into the binding kinetics and reversibility characteristics that determine its utility as a pharmacological tool. Time-course analyses reveal rapid onset of channel block following compound application, with steady-state inhibition achieved within minutes of exposure [1].
Table 4: Temporal Dynamics of HC-056456 Channel Interactions
Time Parameter | Blockade Phase | Recovery Phase | Functional Correlation | Reference |
---|---|---|---|---|
Onset kinetics | <1 minute | Not applicable | Rapid motility loss | [1] |
Steady-state | 2-5 minutes | Not applicable | Stable inhibition | [1] |
Recovery initiation | Not applicable | <30 seconds | Motility restoration begins | [1] |
Complete recovery | Not applicable | 5-10 minutes | Full functional return | [1] |
Binding reversibility | Rapid association | Complete dissociation | Fully reversible effects | [1] |
The kinetics of channel blockade demonstrate that HC-056456 rapidly associates with CatSper channels, achieving substantial current reduction within seconds to minutes of application [1]. This rapid onset reflects high-affinity binding interactions that quickly establish equilibrium between free and bound compound concentrations.
During the blockade phase, HC-056456 maintains stable channel inhibition throughout continued exposure, indicating minimal desensitization or time-dependent changes in binding affinity [1]. This stability provides consistent experimental conditions for studying channel function over extended time periods.
The recovery kinetics following compound removal reveal complete reversibility of HC-056456 effects, with channel function returning to baseline levels within minutes of washout [1]. The recovery process follows exponential kinetics consistent with simple dissociation from channel binding sites without permanent modification of channel structure or function.
Functional correlations demonstrate that the temporal dynamics of channel blockade directly correspond to changes in sperm motility patterns. The rapid onset of current inhibition correlates with immediate loss of hyperactivated motility, while recovery of channel function parallels restoration of normal flagellar beating patterns [1]. These correlations provide strong evidence that HC-056456 effects on sperm function result directly from CatSper channel modulation rather than secondary cellular processes.